An In-depth Technical Guide to 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole, a heterocyclic compound with potential significance in medicinal chemistry and materials science. This document delineates a probable synthetic route, predicted physicochemical characteristics, and a thorough analysis of its expected spectroscopic profile. Furthermore, it explores the potential biological activities and applications of this molecule, drawing upon the well-established pharmacological profiles of its constituent thiazole and nitroaromatic moieties. Safety and handling protocols are also discussed to ensure its responsible use in a research setting. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and structurally related compounds.
Introduction and Molecular Structure
2-((2-Chloro-4-nitrophenoxy)methyl)thiazole is a synthetic organic compound that integrates several key functional groups, each contributing to its unique chemical and potential biological properties. The molecule's core structure consists of a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. Thiazole and its derivatives are known to be versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This thiazole moiety is connected via a methylene ether linkage to a 2-chloro-4-nitrophenyl group. The presence of a chlorine atom and a nitro group on the phenyl ring significantly influences the molecule's electronics and reactivity, and these groups are often associated with specific pharmacological effects and, in some cases, toxicological considerations.
The systematic IUPAC name for this compound is 2-((2-chloro-4-nitrophenoxy)methyl)-1,3-thiazole.
Molecular Formula: C₁₀H₇ClN₂O₃S
Molecular Weight: 270.69 g/mol
CAS Number: 851545-78-3
Below is a 2D representation of the molecular structure:
Caption: 2D structure of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole.
Synthesis
Caption: Proposed synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[5] Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary to achieve the highest yield and purity.
Materials and Equipment:
-
2-Chloro-4-nitrophenol
-
2-(Chloromethyl)thiazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.
-
Addition of Alkyl Halide: While stirring, add 2-(chloromethyl)thiazole (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with acetone or DMF.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Physicochemical Properties
| Property | Predicted/Analog Value | Source (Analog Compound) |
| Appearance | Expected to be a yellow crystalline solid | Based on 2-chloro-4-nitrophenol[6] |
| Melting Point (°C) | 106-112 | 2-chloro-4-nitrophenol[6] |
| Boiling Point (°C) | > 290 | 2-chloro-4-nitrophenol[6] |
| Water Solubility | Slightly soluble | 2-chloro-4-nitrophenol[6] |
| pKa | ~0.32 (predicted) | 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole[7] |
| LogP | ~2.3 (predicted) | 2-chloro-4-methylthiazole[8] |
Spectroscopic Analysis
The structural elucidation of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and thiazole rings, as well as the methylene protons of the ether linkage.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | d | 1H | Aromatic H ortho to NO₂ |
| ~8.0-8.2 | dd | 1H | Aromatic H meta to NO₂ and ortho to Cl |
| ~7.1-7.3 | d | 1H | Aromatic H ortho to O |
| ~7.5-7.8 | d | 1H | Thiazole H-4 |
| ~7.2-7.4 | d | 1H | Thiazole H-5 |
| ~5.4-5.6 | s | 2H | -O-CH₂- |
Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions. Data for 2-chloro-4-nitrophenol shows aromatic protons in the range of 7.1-8.2 ppm.[9]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Thiazole C2 |
| ~155-160 | Phenyl C-O |
| ~145-150 | Thiazole C4 |
| ~140-145 | Phenyl C-NO₂ |
| ~125-135 | Phenyl C-Cl and other aromatic CH |
| ~115-125 | Thiazole C5 |
| ~65-70 | -O-CH₂- |
Note: These are estimations based on data from similar thiazole and substituted phenyl structures.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~1590, 1475 | Aromatic C=C stretch |
| ~1520, 1340 | Asymmetric and symmetric N-O stretch (NO₂) |
| ~1250 | Aryl-O-CH₂ stretch |
| ~1050 | C-O stretch |
| ~850 | C-Cl stretch |
Note: IR data for 2-amino-4-(4-nitrophenyl)thiazole shows characteristic peaks for the nitro group and the aromatic rings.[12]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 270 (and 272 due to ³⁷Cl isotope)
-
Major Fragments:
-
Loss of NO₂ (m/z = 224)
-
Cleavage of the ether bond to give the 2-chloro-4-nitrophenoxy radical (m/z = 173) and the thiazolylmethyl cation (m/z = 97)
-
Formation of the thiazolylmethyl cation (m/z = 97)
-
Note: The mass spectrum of 2-chloro-4-nitrophenol shows a clear molecular ion at m/z 173.[9]
Potential Biological Activity and Applications
While no specific biological studies on 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole have been published, the known activities of its constituent moieties suggest several potential areas of application.
Caption: Potential biological activities based on constituent moieties.
-
Antifungal Activity: Thiazole derivatives are a well-established class of antifungal agents.[13] The mechanism of action for many azole antifungals involves the inhibition of cytochrome P450 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes. The disruption of ergosterol production leads to increased membrane permeability and ultimately fungal cell death. It is plausible that 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole could exhibit similar activity.
-
Anticancer Activity: Numerous thiazole-containing compounds have been investigated for their anticancer properties.[14] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The nitroaromatic group can also contribute to anticancer activity, sometimes acting as a hypoxia-activated prodrug.
-
Antibacterial Activity: Thiazole derivatives have shown a broad spectrum of antibacterial activity.[15] The presence of both a thiazole ring and a nitroaromatic group, which is a feature of some antimicrobial drugs, suggests potential for antibacterial efficacy.
-
Agrochemicals: Thiazole derivatives are used in the synthesis of fungicides and herbicides.[1] The 2-chloro-4-nitrophenol moiety is also a known precursor in the synthesis of insecticides.[6]
-
Biodegradation: The 2-chloro-4-nitrophenol component of the molecule has been shown to be biodegradable by certain microorganisms, which is an important consideration for its environmental fate.[16]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole is not available. The following precautions are based on the known hazards of related compounds, such as thiazole and nitroaromatic compounds.[8][17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat, sparks, and open flames.
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
-
Conclusion and Future Directions
2-((2-Chloro-4-nitrophenoxy)methyl)thiazole is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its synthesis via the Williamson ether reaction is expected to be straightforward. The combination of the versatile thiazole scaffold with the electronically distinct 2-chloro-4-nitrophenyl group suggests a rich pharmacological profile that warrants exploration.
Future research should focus on:
-
The experimental validation of the proposed synthetic route and optimization of reaction conditions.
-
Comprehensive characterization of the compound's physicochemical properties.
-
In-depth spectroscopic analysis to confirm its structure.
-
Screening for a range of biological activities, including antifungal, anticancer, and antibacterial properties.
-
Investigation of its mechanism of action in any identified biological activities.
-
Toxicological evaluation to assess its safety profile.
This technical guide provides a solid foundation for initiating research on this promising molecule.
References
-
Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). PMC. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Conference Series: Earth and Environmental Science. [Link]
-
2-Chloro-4-nitro-1H-imidazole. Academia.edu. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]
-
Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. [Link]
-
2-(3-chloro-4-nitrophenyl)-1,3-benzothiazole. ChemSynthesis. [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
-
Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. [Link]
-
2-Chloro-4-methylthiazole. PubChem. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]
-
13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]
-
Thiazole antifungals. EBSCO. [Link]
-
The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]
-
13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). ResearchGate. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. [Link]
-
Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). MDPI. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
2-Chloro-4-nitro-1H-imidazole. PubMed. [Link]
-
2-acetyl-4-methyl thiazole. The Good Scents Company. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-4-nitrophenol CAS 619-08-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 2-(CHLOROMETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOLE CAS#: 89250-26-0 [m.chemicalbook.com]
- 8. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-4-nitrophenol(619-08-9) 1H NMR [m.chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
- 13. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 14. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
